molecular formula C11H11NO B8468861 Oxazole, 2,5-dimethyl-4-phenyl- CAS No. 20662-92-4

Oxazole, 2,5-dimethyl-4-phenyl-

Cat. No. B8468861
Key on ui cas rn: 20662-92-4
M. Wt: 173.21 g/mol
InChI Key: IZYMNAPMPOVXPP-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

A mixture of 4-phenyl-2, 5-dimethyloxazole (6.21 g), N-bromosuccinimide (5.34 g), azobisisobutyronitrile (0.25 g) and carbon tetrachloride (90 mL) was stirred with heating under reflux for 15 min. The reaction mixture was cooled, washed successively with water, saturated aqueous sodium hydrogen carbonate and water, dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from ethanol to give 5-bromomethyl-4-phenyl-2-methyloxazole (6.73 g, yield 78%) as colorless crystals. melting point: 75–76° C.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([CH3:13])[O:10][C:11]=2[CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>N(C(C)(C)C#N)=NC(C)(C)C#N.C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:12][C:11]1[O:10][C:9]([CH3:13])=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C)C
Name
Quantity
5.34 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.25 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed successively with water, saturated aqueous sodium hydrogen carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(N=C(O1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.73 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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